molecular formula C12H14O B1434942 3-(Cyclobutylmethyl)benzaldehyde CAS No. 1892551-71-1

3-(Cyclobutylmethyl)benzaldehyde

Cat. No.: B1434942
CAS No.: 1892551-71-1
M. Wt: 174.24 g/mol
InChI Key: IQIDMSPWOJQROV-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethyl)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted benzaldehydes, including 3-(Cyclobutylmethyl)benzaldehyde, can be achieved via a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods

Industrial production methods for benzaldehydes often involve the hydrolysis of benzal chloride or the oxidation of toluene. These methods are scalable and can be adapted for the production of various substituted benzaldehydes .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of Schiff bases with amines, oximes with hydroxylamine, hydrazones with phenylhydrazine, and acetals with alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Amines, hydroxylamine, phenylhydrazine, alcohols.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, Schiff bases, oximes, hydrazones, and acetals .

Scientific Research Applications

3-(Cyclobutylmethyl)benzaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Cyclobutylmethyl)benzaldehyde exerts its effects involves its interaction with various molecular targets and pathways. For example, in the Biginelli reaction, benzaldehyde derivatives form dihydropyrimidinones through a condensation reaction with ethyl acetoacetate and urea. This reaction is accelerated in microdroplets due to increased reagent confinement .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The simplest aromatic aldehyde with a distinctive almond odor.

    Cyclohexylmethylbenzaldehyde: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

    Cyclopentylmethylbenzaldehyde: Similar structure but with a cyclopentyl group instead of a cyclobutyl group

Uniqueness

3-(Cyclobutylmethyl)benzaldehyde is unique due to its cyclobutylmethyl group, which imparts distinct chemical and physical properties compared to other benzaldehyde derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(cyclobutylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-9-12-6-2-5-11(8-12)7-10-3-1-4-10/h2,5-6,8-10H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIDMSPWOJQROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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